
In vitro and in vivo effects of Lysergic acid
morpholide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Lysergic acid morpholide

Cat. No.: B1675756 Get Quote

An In-Depth Technical Guide to the In Vitro and In Vivo Effects of Lysergic Acid Morpholide
(LSM-775)

Introduction: Re-evaluating a Classic Lysergamide
Lysergic acid morpholide (LSM-775), a structural analog of lysergic acid diethylamide (LSD),

represents a fascinating case study in psychedelic pharmacology. First synthesized in the

1950s, it has recently re-emerged as a new psychoactive substance (NPS), prompting a

modern re-examination of its effects.[1][2][3][4][5][6] Historically, reports on its psychoactive

properties in humans have been inconsistent, with some suggesting LSD-like effects at higher

doses and others noting only weak or threshold responses.[1][4][6] This guide provides a

detailed technical overview of the contemporary scientific understanding of LSM-775,

synthesizing data from in vitro receptor profiling and in vivo behavioral assays to elucidate the

complex pharmacology of this compound for researchers and drug development professionals.

Part 1: In Vitro Pharmacological Profile
The foundational step in characterizing any psychoactive compound is to determine its

molecular targets and how it interacts with them. Through a series of in vitro assays, a clear

picture of LSM-775's receptor pharmacology has been established, revealing a profile distinct

from that of LSD.

Receptor Binding Affinity: A Tale of Two Targets
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Competitive radioligand binding assays are employed to quantify the affinity of a test compound

for a specific receptor, expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a

higher binding affinity. For LSM-775, these assays reveal a notable characteristic: it possesses

nearly equivalent high affinity for both human serotonin 1A (5-HT₁ₐ) and 2A (5-HT₂ₐ) receptors.

[1] This dual-target profile is a critical differentiator from many other classic psychedelics and is

central to understanding its unique in vivo effects.

Table 1: Receptor Binding Affinities (Kᵢ) of LSM-775

Receptor Target Radioligand Kᵢ (nM) (mean ± SEM)

Human 5-HT₁ₐ [³H]8-OH-DPAT 31.0 ± 7.4

Human 5-HT₂ₐ [³H]ketanserin 29.5 ± 4.1

Data sourced from Brandt et al. (2018).[1]

Functional Activity: Potent Agonism at Key Serotonin
Receptors
Beyond simple binding, functional assays determine the cellular response elicited by the

compound. These experiments measure downstream signaling events, such as cyclic AMP

(cAMP) inhibition or calcium (Ca²⁺) mobilization, to classify the compound as an agonist

(activator), antagonist (blocker), or partial agonist.

Functional studies demonstrate that LSM-775 acts as a full agonist at the human 5-HT₁ₐ

receptor, potently inhibiting cAMP accumulation.[1] At the 5-HT₂ receptor subtypes, it behaves

as a partial agonist, stimulating Gq-mediated Ca²⁺ mobilization.[1] Notably, its potency is

highest at the 5-HT₂ₐ receptor, the primary target for the hallucinogenic effects of classic

psychedelics.[1][6] It is almost four times more potent at the human 5-HT₂ₐ receptor compared

to the mouse receptor, an important consideration when translating findings from animal

models.[1]

Table 2: Functional Activity of LSM-775 at Serotonin Receptors
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Receptor Assay Type
Potency (EC₅₀,
nM)

Efficacy (Eₘₐₓ
% 5-HT)

Classification

Human 5-HT₁ₐ
cAMP
Inhibition

1.0 100% Full Agonist

Human 5-HT₂ₐ Ca²⁺ Mobilization 4.9 89% Partial Agonist

Human 5-HT₂ₑ Ca²⁺ Mobilization 26 77% Partial Agonist

Human 5-HT₂C Ca²⁺ Mobilization 230 77% Partial Agonist

Data sourced from Brandt et al. (2018).[1]

Primary Signaling Pathways
The functional data indicate that LSM-775 simultaneously activates two distinct major signaling

cascades. Its agonism at 5-HT₁ₐ receptors leads to the inhibition of adenylyl cyclase via Gᵢ/ₒ

proteins, reducing intracellular cAMP levels. Concurrently, its activity at 5-HT₂ₐ receptors

activates the Gq protein pathway, leading to the stimulation of phospholipase C (PLC) and

subsequent mobilization of intracellular calcium.
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5-HT1A Receptor Pathway

5-HT2A Receptor Pathway

LSM-775 5-HT1A ReceptorBinds Gi/o ProteinActivates Adenylyl CyclaseInhibits ↓ cAMP

LSM-775 5-HT2A ReceptorBinds Gq ProteinActivates Phospholipase CActivates ↑ Intracellular Ca²⁺
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Phase 1: Acclimation

Phase 2: Treatment

Phase 3: Data Recording

Phase 4: Analysis

Habituate C57BL/6J mice
to test chambers

Administer Pre-treatment (SC):
Group 1: Vehicle

Group 2: WAY-100,635 (1 mg/kg)

Wait 20 minutes

Administer Treatment (IP):
Vehicle or LSM-775 (0.1-3 mg/kg)

Immediately place mouse in chamber
with magnetometer coil

Record head twitch events
for 30 minutes

Quantify HTR counts
per group

Statistical Analysis
(e.g., Two-way ANOVA)

Interpret Results

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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